molecular formula C21H19F3N4O3S B2412330 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1105204-25-8

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2412330
CAS RN: 1105204-25-8
M. Wt: 464.46
InChI Key: ZJUUSUGKRISAAV-UHFFFAOYSA-N
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Description

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamide compounds. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphodiesterases, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to improve cardiovascular function and reduce blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments include its high potency and selectivity, which makes it an ideal candidate for studying specific cellular processes. However, the limitations of using this compound include its potential toxicity and limited solubility, which can make it challenging to use in certain experimental conditions.

Future Directions

There are several future directions for the use of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide in scientific research. One potential direction is the development of new analogs of this compound with improved potency and selectivity. Additionally, this compound can be used in combination with other drugs to enhance their efficacy in the treatment of various diseases. Finally, further studies are needed to explore the potential applications of this compound in other areas of research, such as neuroscience and immunology.
Conclusion:
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has shown promising results in scientific research. This compound has potential applications in the treatment of various diseases and can be used as a tool for studying specific cellular processes. While there are some limitations to using this compound in lab experiments, its advantages make it an ideal candidate for further research and development.

Synthesis Methods

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 6-morpholinopyridazine-3-carboxylic acid with 4-aminophenylsulfonamide and trifluoromethyl benzene in the presence of a suitable coupling agent. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively used in scientific research, especially in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.

properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O3S/c22-21(23,24)16-2-1-3-18(14-16)32(29,30)27-17-6-4-15(5-7-17)19-8-9-20(26-25-19)28-10-12-31-13-11-28/h1-9,14,27H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUUSUGKRISAAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

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